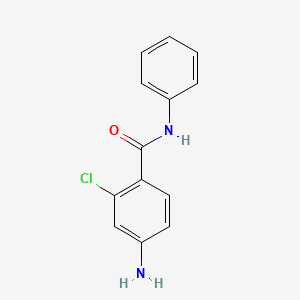

4-amino-2-chloro-N-phenylbenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-amino-2-chloro-N-phenylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN2O/c14-12-8-9(15)6-7-11(12)13(17)16-10-4-2-1-3-5-10/h1-8H,15H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGIPGIJGCWPBEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 4 Amino 2 Chloro N Phenylbenzamide

Established Synthetic Routes to 4-amino-2-chloro-N-phenylbenzamide

The synthesis of this compound is typically achieved through a multi-step process, often commencing from commercially available precursors. These routes are designed to sequentially introduce the necessary functional groups while managing regioselectivity.

Multi-step Synthesis Approaches

A common and logical synthetic pathway to this compound involves a three-step sequence starting from 2-chloro-4-nitrobenzoic acid. quora.comsigmaaldrich.comquora.com This approach is favored due to the directing effects of the substituents on the benzene (B151609) ring, which facilitate the desired substitution patterns.

The initial step involves the activation of the carboxylic acid group of 2-chloro-4-nitrobenzoic acid, typically by converting it into a more reactive acyl chloride. This is commonly achieved by refluxing the acid with thionyl chloride (SOCl₂), often with a catalytic amount of dimethylformamide (DMF). nih.gov

The resulting 2-chloro-4-nitrobenzoyl chloride is then reacted with aniline (B41778) in an amide bond-forming reaction. This nucleophilic acyl substitution is generally carried out in a suitable solvent such as toluene (B28343) or dioxane, often in the presence of a base like triethylamine (B128534) (Et₃N) or diisopropylethylamine (DIPEA) to neutralize the hydrochloric acid byproduct. researchgate.netnih.govhud.ac.uk

The final step is the reduction of the nitro group to the primary amine. A variety of reducing agents can be employed for this transformation. A standard and effective method is the use of tin(II) chloride dihydrate (SnCl₂·2H₂O) in a solvent like ethanol (B145695) at elevated temperatures. researchgate.net Alternatively, catalytic hydrogenation using hydrogen gas (H₂) and a palladium on carbon catalyst (Pd/C) in a solvent such as methanol (B129727) offers a cleaner reduction method. researchgate.net

A summary of a plausible multi-step synthesis is presented below:

| Step | Reactant(s) | Reagent(s) | Product |

| 1 | 2-chloro-4-nitrobenzoic acid | Thionyl chloride (SOCl₂) | 2-chloro-4-nitrobenzoyl chloride |

| 2 | 2-chloro-4-nitrobenzoyl chloride, Aniline | Triethylamine (Et₃N) | 2-chloro-4-nitro-N-phenylbenzamide |

| 3 | 2-chloro-4-nitro-N-phenylbenzamide | Tin(II) chloride dihydrate (SnCl₂·2H₂O) or H₂/Pd-C | This compound |

Catalytic and Green Chemistry Methodologies for Synthesis

In recent years, there has been a significant push towards developing more environmentally benign synthetic methods. For the synthesis of N-phenylbenzamide derivatives, this has included the exploration of greener solvents and catalytic processes. One such development is the use of the bio-based solvent Cyrene™ as an alternative to traditional polar aprotic solvents like DMF for amide bond formation from acid chlorides and amines. hud.ac.uk This solvent is biodegradable and derived from renewable resources.

Another green chemistry approach that could be conceptually applied is the use of an ion-associate reaction in an aqueous medium at room temperature, which has been demonstrated for the synthesis of a related benzamide (B126) derivative. nih.gov Such methods reduce the reliance on volatile organic solvents and can simplify purification procedures.

Derivatization Strategies for Analogues of this compound

The this compound scaffold presents multiple sites for chemical modification, allowing for the generation of a diverse library of analogues. These modifications can be broadly categorized into substitutions on the phenyl ring, the amide nitrogen and benzamide core, and the construction of fused heterocyclic systems.

Structural Modification at the Phenyl Ring

The properties of this compound can be modulated by introducing various substituents onto the N-phenyl ring. This is typically achieved by utilizing substituted anilines in the amide bond formation step of the synthesis. A wide array of anilines bearing different electronic and steric properties can be employed, leading to a corresponding variety of N-phenylbenzamide analogues. researchgate.net For instance, anilines with chloro, bromo, fluoro, methyl, isopropyl, butyl, and methoxy (B1213986) groups have been successfully used in the synthesis of related N-phenylbenzamide derivatives. researchgate.net

Substitutions on the Amide Nitrogen and Benzamide Core

Further derivatization can be achieved by modifying the amide nitrogen and the benzamide core. The amino group at the 4-position of the benzamide ring is a key handle for introducing further diversity. For example, it can undergo N-alkylation or N-arylation reactions. nih.gov

Additionally, the amide nitrogen itself can be a site for substitution, although this is less common for this specific scaffold. In related systems, N-methylaniline has been used to generate N-methyl-N-phenylbenzamides. acs.org Such modifications can influence the conformation and hydrogen bonding capabilities of the molecule.

Synthesis of Heterocyclic Fused Analogues

The this compound structure is a valuable precursor for the synthesis of more complex, fused heterocyclic systems. The presence of the ortho-amino group relative to the amide linkage allows for intramolecular cyclization reactions to form new rings.

One notable transformation is the conversion of 2-amino-N-phenylbenzamides into 3-phenyl-1,2,3-benzotriazin-4(3H)-ones. researchgate.net This is typically achieved through diazotization of the amino group with a reagent like sodium nitrite (B80452) in an acidic medium, followed by spontaneous cyclization. researchgate.net

Another important class of heterocyclic analogues that can be accessed are quinazolinones. For instance, 2-amino-quinazolin-4(3H)-ones can be synthesized from the closely related 2-bromo-N-phenylbenzamide via an Ullmann cross-coupling reaction with cyanamide (B42294), using a copper catalyst. nih.gov This methodology could potentially be adapted for this compound, where the amino group would first need to be protected.

The following table summarizes some of the key derivatization strategies:

| Modification Site | Reaction Type | Example Reagents/Conditions | Resulting Analogue |

| N-Phenyl Ring | Amide formation with substituted anilines | 4-chloroaniline, 4-methylaniline, etc. | Substituted N-phenylbenzamides |

| 4-Amino Group | N-Arylation | Aryl chlorides, acid catalysis | N-Aryl-4-aminobenzamides |

| Benzamide Core | Diazotization and cyclization | Sodium nitrite, acid | 3-Phenyl-1,2,3-benzotriazin-4(3H)-ones |

| Benzamide Core | Ullmann cross-coupling (from bromo-analogue) | Cyanamide, CuI, K-tert-butoxide | 2-Amino-quinazolin-4(3H)-ones |

Exploration of this compound as a Synthetic Intermediate

The strategic positioning of the amino and chloro substituents on the benzamide framework makes this compound and its isomers versatile precursors for the synthesis of diverse heterocyclic systems. Researchers have successfully employed these intermediates in the preparation of biologically relevant molecules, including benzotriazinones and quinazolinones.

One notable application involves the use of 2-amino-5-chloro-N-phenylbenzamide derivatives in the synthesis of 3-phenyl-1,2,3-benzotriazin-4(3H)-ones. This transformation is typically achieved through diazotization of the amino group, followed by spontaneous intramolecular cyclization. A study by Kubicova et al. detailed the synthesis of a series of these compounds, starting from the corresponding 2-amino-5-chloro-N-phenylbenzamides researchgate.net. The general reaction pathway involves treating the aminobenzamide with nitrous acid (generated in situ from sodium nitrite and a mineral acid) to form a diazonium salt, which then cyclizes to yield the benzotriazinone ring system.

The following table summarizes the synthesis of various substituted 2-amino-5-chloro-N-phenylbenzamides, which are key intermediates for these transformations.

Table 1: Synthesis of Substituted 2-amino-5-chloro-N-phenylbenzamide Derivatives

| Compound ID | R (Substituent on N-phenyl ring) | Molecular Formula | Yield (%) | Melting Point (°C) |

|---|---|---|---|---|

| 1l | H | C₁₃H₁₁ClN₂O | - | - |

| 1m | 4-Cl | C₁₃H₁₀Cl₂N₂O | 78 | 173-174 |

| 1n | 4-Br | C₁₃H₁₀BrClN₂O | 85 | 180-181 |

| 1o | 4-F | C₁₃H₁₀ClFN₂O | 79 | 158-159 |

| 1p | 4-CH₃ | C₁₄H₁₃ClN₂O | 82 | 165-166 |

| 1q | 4-iso-C₃H₇ | C₁₆H₁₇ClN₂O | 80 | 140-141 |

| 1r | 4-sec-C₄H₉ | C₁₇H₁₉ClN₂O | 79 | 129-130 |

| 1s | 3,4-Cl₂ | C₁₃H₉Cl₃N₂O | 83 | 168-169 |

| 1t | 3,4-(CH₃)₂ | C₁₅H₁₅ClN₂O | 81 | 184-185 |

Data sourced from Kubicova et al. researchgate.net

These intermediates were then converted to their corresponding 3-phenyl-1,2,3-benzotriazin-4(3H)-one derivatives. The cyclization reaction generally leads to a decrease or loss of certain biological activities observed in the parent aminobenzamides, highlighting the structural importance of the 2-aminobenzamide (B116534) core for those specific effects researchgate.net.

Furthermore, the broader class of aminobenzamides is extensively used in the synthesis of quinazolinones, another important class of heterocyclic compounds. While direct synthesis from this compound is not extensively documented in the provided results, related transformations are common. For instance, 2-aminobenzamides can undergo condensation reactions with aldehydes, followed by oxidative dehydrogenation to yield 4(3H)-quinazolinones organic-chemistry.org. Another approach involves the Ullmann cross-coupling of 2-bromo-N-phenylbenzamide with cyanamide to produce 2-amino-quinazolin-4(3H)-ones, demonstrating the versatility of related benzamide structures in forming such heterocyclic cores nih.gov. The reaction is catalyzed by copper iodide and proceeds under air, offering a cost-effective and operationally simple method nih.gov.

The general principle of these cyclization reactions involves the formation of a new ring by leveraging the nucleophilicity of the amino group and the amide nitrogen, often in conjunction with an external reagent that provides the additional carbon atom(s) needed to complete the heterocyclic ring. The substituents on the N-phenyl ring and the benzoyl moiety can significantly influence the reaction conditions and the properties of the final products.

The molecular structures of N-phenylbenzamides have been studied to understand the conformational requirements for biological activity, which in turn informs the design of new synthetic targets nih.gov. These studies reveal that the relative orientation of the phenyl rings and the central amide group is crucial for their interaction with biological targets nih.gov.

Advanced Spectroscopic and Structural Characterization in Research of 4 Amino 2 Chloro N Phenylbenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular framework can be constructed.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of a related compound, 2-amino-N-phenylbenzamide, the aromatic protons typically appear as a complex multiplet in the range of δ 7.21-7.34 ppm. For substituted analogs, the chemical shifts and coupling patterns provide crucial information about the substitution pattern on the aromatic rings. For instance, in 4-chloro-N-phenylbenzamide, the protons on the chlorinated ring appear as doublets at δ 7.61 and 7.98 ppm, while the protons on the N-phenyl ring are observed at δ 7.11 (triplet), 7.36 (triplet), and 7.76 (doublet). rsc.org The amide (N-H) proton typically appears as a broad singlet, with its chemical shift being solvent-dependent.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. For 4-chloro-N-phenylbenzamide, the carbonyl carbon (C=O) is typically observed as a downfield signal around δ 164.5 ppm. rsc.org The aromatic carbons resonate in the range of δ 120-140 ppm. For example, in 2-chloro-N-phenylbenzamide, signals are observed at δ 120.3, 124.9, 129.1, 130.2, 130.4, and 131.6 ppm for the CH carbons, and at δ 130.7, 135.4, and 137.7 ppm for the quaternary carbons. rsc.org The specific chemical shifts for 4-amino-2-chloro-N-phenylbenzamide would be influenced by the presence of both the amino and chloro substituents on the benzoyl ring.

2D NMR Techniques: To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are often employed. These techniques reveal correlations between neighboring protons (COSY) and between protons and their directly attached or long-range coupled carbons (HSQC and HMBC, respectively), allowing for a complete structural elucidation.

Table 1: Representative NMR Data for Related Benzamide (B126) Structures

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Solvent |

| 4-chloro-N-phenylbenzamide rsc.org | 10.23 (s, 1H, NH), 7.98 (d, 2H), 7.76 (d, 2H), 7.61 (d, 2H), 7.36 (t, 2H), 7.11 (t, 1H) | 164.5 (C=O), 139.0, 136.4, 133.7, 129.7, 128.7, 128.5, 123.9, 120.4 | DMSO |

| 2-chloro-N-phenylbenzamide rsc.org | 7.88 (br s, 1H, NH), 7.77 (dd, 1H), 7.65 (m, 2H), 7.36-7.47 (m, 5H), 7.18 (m, 1H) | 164.8 (C=O), 137.7, 135.4, 130.7, 131.6, 130.4, 130.2, 129.1, 124.9, 120.3 | CDCl₃ |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine (NH₂) and the secondary amide (N-H) groups typically appear in the region of 3200-3500 cm⁻¹. mdpi.com Specifically, the amine group will show two bands (asymmetric and symmetric stretching), while the amide N-H stretch is usually a single, broader band. The carbonyl (C=O) stretching vibration of the amide group is a strong, sharp band typically found around 1630-1680 cm⁻¹. mdpi.com The C-N stretching and N-H bending vibrations are expected in the 1500-1650 cm⁻¹ region. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings appear in the 1450-1600 cm⁻¹ range. The C-Cl stretching vibration is typically found in the fingerprint region, below 800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. Aromatic ring vibrations often give rise to strong Raman signals. The symmetric stretching of the C=C bonds in the benzene (B151609) rings and the C=O stretch are typically observable. Theoretical calculations using methods like Density Functional Theory (DFT) can be used to predict the vibrational frequencies and intensities, aiding in the detailed assignment of the experimental IR and Raman spectra. researchgate.netresearchgate.net

Table 2: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amine (NH₂) | Asymmetric & Symmetric Stretch | 3300 - 3500 |

| Amide (N-H) | Stretch | 3200 - 3400 |

| Carbonyl (C=O) | Stretch | 1630 - 1680 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| N-H | Bend | 1550 - 1650 |

| C-Cl | Stretch | < 800 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

For this compound (C₁₃H₁₁ClN₂O), the exact mass can be calculated and compared with the experimentally determined value from high-resolution mass spectrometry (HRMS) for confirmation of the molecular formula. The nominal molecular weight is approximately 246.7 g/mol . researchgate.net

In an electron ionization (EI) or electrospray ionization (ESI) mass spectrum, the molecular ion peak ([M]⁺ or [M+H]⁺) would be observed. rsc.org Due to the presence of chlorine, a characteristic isotopic pattern will be seen for the molecular ion and any chlorine-containing fragments, with the [M+2] peak having an intensity of approximately one-third that of the main peak, corresponding to the natural abundance of the ³⁷Cl isotope.

The fragmentation of benzanilides typically involves cleavage of the amide bond. Common fragmentation pathways for N-phenylbenzamide derivatives include the formation of the benzoyl cation and the anilinyl radical or cation. For this compound, key fragments would likely include the 4-amino-2-chlorobenzoyl cation and the phenylaminyl radical or related ions. The fragmentation pattern provides a fingerprint that helps to confirm the structure of the molecule. nih.govnih.gov

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography provides the most definitive structural information for crystalline solids, revealing the precise three-dimensional arrangement of atoms and molecules in the crystal lattice.

For a related compound, 4-chloro-N-phenylbenzamide, single-crystal X-ray diffraction analysis has shown that the molecule adopts a triclinic crystal system. nih.govresearchgate.net In this structure, the dihedral angle between the two benzene rings is 59.6°. nih.govresearchgate.net A key feature of the crystal packing is the formation of intermolecular hydrogen bonds. Specifically, the amide proton (N-H) forms a hydrogen bond with the carbonyl oxygen (C=O) of an adjacent molecule, linking the molecules into chains. nih.govresearchgate.net

A similar analysis of this compound would be expected to reveal the specific bond lengths, bond angles, and torsion angles within the molecule. Furthermore, the hydrogen bonding network would likely be more complex due to the presence of the additional amino group, which can also act as a hydrogen bond donor. This detailed structural information is crucial for understanding intermolecular interactions in the solid state.

Table 3: Crystallographic Data for the Related Compound 4-chloro-N-phenylbenzamide nih.govresearchgate.net

| Parameter | Value |

| Molecular Formula | C₁₃H₁₀ClNO |

| Molecular Weight | 231.67 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.3934 (3) |

| b (Å) | 7.7679 (5) |

| c (Å) | 13.7831 (8) |

| α (°) | 105.887 (5) |

| β (°) | 100.849 (4) |

| γ (°) | 90.023 (4) |

| Volume (ų) | 544.64 (5) |

| Z | 2 |

| Dihedral Angle (Benzene Rings) | 59.6 (1)° |

Elemental Analysis for Purity and Composition Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a compound. This analysis is crucial for verifying the empirical and molecular formula of a newly synthesized compound and for assessing its purity.

The theoretical elemental composition of this compound (C₁₃H₁₁ClN₂O) is calculated based on its molecular formula and the atomic weights of its constituent atoms. The experimentally determined percentages from combustion analysis should closely match these theoretical values, typically within a narrow margin (e.g., ±0.4%), to confirm the compound's identity and high purity. mdpi.comresearchgate.net Any significant deviation could indicate the presence of impurities or an incorrect structural assignment.

Table 4: Theoretical Elemental Composition of this compound (C₁₃H₁₁ClN₂O)

| Element | Atomic Weight ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Mass Percentage (%) |

| Carbon (C) | 12.011 | 13 | 156.143 | 63.29 |

| Hydrogen (H) | 1.008 | 11 | 11.088 | 4.49 |

| Chlorine (Cl) | 35.453 | 1 | 35.453 | 14.37 |

| Nitrogen (N) | 14.007 | 2 | 28.014 | 11.35 |

| Oxygen (O) | 15.999 | 1 | 15.999 | 6.49 |

| Total | 246.697 | 100.00 |

Computational Chemistry and Molecular Modeling Studies of 4 Amino 2 Chloro N Phenylbenzamide

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental for understanding the intrinsic electronic properties of 4-amino-2-chloro-N-phenylbenzamide. These methods solve approximations of the Schrödinger equation to determine a molecule's ground-state electron density, from which numerous properties can be derived.

Research on structurally related benzamides and aniline (B41778) derivatives utilizes DFT to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles with high accuracy. indexcopernicus.com For instance, studies on similar structures have determined the optimized geometry using DFT with the B3LYP functional and a 6-31G(d,p) or 6-311++G(d,p) basis set. researchgate.netresearchcommons.org

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity and kinetic stability. researchgate.net A smaller energy gap suggests higher polarizability and a greater ease of electronic transitions, indicating higher chemical reactivity. researchgate.net The distribution of these frontier orbitals across the this compound scaffold reveals the most probable sites for electrophilic and nucleophilic attack. The total charge distribution on atoms, also calculated via DFT, helps in identifying potential donor and acceptor sites for intermolecular interactions. researchcommons.org

Table 1: Key Parameters from DFT Calculations on Related Structures

| Parameter | Significance | Typical Method |

|---|---|---|

| Total Energy (E_tot) | Indicates the stability of different tautomers or conformers. researchcommons.org | DFT/B3LYP/6-31G(d,p) |

| HOMO Energy | Characterizes the electron-donating ability of the molecule. | DFT/B3LYP |

| LUMO Energy | Characterizes the electron-accepting ability of the molecule. | DFT/B3LYP |

| HOMO-LUMO Gap (ΔE) | Relates to the chemical reactivity and stability of the molecule. researchgate.net | DFT/B3LYP |

Molecular Docking Simulations with Biological Macromolecules

Molecular docking is a computational technique used to predict the preferred orientation and binding mode of a ligand when it interacts with a target macromolecule, typically a protein. This method is instrumental in rational drug design for identifying potential biological targets for compounds like this compound.

Studies on N-phenylbenzamide derivatives and other structurally similar compounds have employed docking simulations to explore their potential as inhibitors of various enzymes. nih.gov The process involves placing the ligand into the active site of a protein and using a scoring function to estimate the binding affinity, often expressed as a binding energy in kcal/mol. researchgate.net

For example, derivatives of benzamide (B126) have been docked into the active sites of enzymes such as dihydrofolate reductase (DHFR) mdpi.com, protein kinases nih.govnih.gov, and α-glucosidase. researchgate.netnih.gov These simulations reveal critical intermolecular interactions, including:

Hydrogen Bonds: The amino group (-NH2) and amide linkage (-CONH-) of the benzamide scaffold are common hydrogen bond donors and acceptors. Docking studies show these groups forming hydrogen bonds with amino acid residues like Asp, Ser, and Tyr in enzyme active sites. mdpi.com

Hydrophobic Interactions: The phenyl rings in the structure frequently engage in hydrophobic and π-π stacking interactions with aromatic residues like Tyr, His, and Phe within the binding pocket. researchgate.net

Electrostatic Interactions: The chlorine atom can participate in halogen bonding or other electrostatic interactions, influencing the binding orientation and affinity.

The results of these simulations guide the design of more potent and selective analogs by suggesting modifications that could enhance binding interactions.

Table 2: Examples of Molecular Docking Studies on Benzamide Derivatives

| Ligand Class | Target Protein | Key Interacting Residues | Predicted Binding Energy (ΔG) |

|---|---|---|---|

| 1,3,4-Thiadiazole-Benzamide | Dihydrofolate Reductase (DHFR) | Asp 21, Ser 59, Tyr 22 mdpi.com | -9.0 kcal/mol mdpi.com |

| 2,6-Dichloropurine-Benzamide | Abl Kinase | Met-318, Thr-315, Asp-381 nih.govnih.gov | -10.4 to -11.4 (unitless score) nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. scispace.com For a class of compounds including this compound, QSAR can predict the activity of new, unsynthesized analogs, thereby prioritizing synthetic efforts.

The QSAR process begins with the calculation of molecular descriptors for a set of related compounds with known activities. These descriptors quantify various aspects of the molecular structure:

2D Descriptors: These are derived from the 2D representation of the molecule and include topological indices, atom counts, and connectivity indices.

3D Descriptors: These depend on the 3D conformation of the molecule and include parameters like molecular shape, volume, and surface area. mdpi.com

Quantum Chemical Descriptors: Properties like HOMO/LUMO energies and dipole moment, calculated using methods like DFT, can also be used.

Using statistical techniques such as Multiple Linear Regression (MLR) coupled with algorithms like the genetic algorithm (GA), a model is generated that correlates a selection of these descriptors with the observed biological activity. researchgate.net QSAR studies on related heterocyclic compounds have successfully created predictive models for their cytotoxic activity against cancer cell lines. mdpi.com The resulting equations highlight which structural features are most influential for the desired activity, providing a roadmap for designing more potent molecules. researchgate.net

Table 3: Common Descriptor Classes Used in QSAR Modeling

| Descriptor Type | Examples | Information Encoded |

|---|---|---|

| Topological (2D) | Wiener Index, Kier & Hall Indices | Molecular size, branching, and shape. |

| Constitutional (2D) | Molecular Weight, Atom Counts | Basic composition of the molecule. |

| Geometrical (3D) | Molecular Surface Area, Volume | Three-dimensional size and shape. mdpi.com |

| Electrostatic (3D) | Dipole Moment, Partial Charges | Electronic distribution and polarity. |

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static snapshot of a ligand-protein complex, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations track the movements of atoms and molecules over time by solving Newton's equations of motion, providing deep insights into conformational flexibility and the stability of binding interactions.

For a molecule like this compound, MD simulations can be used for:

Conformational Analysis: The molecule is not rigid; the dihedral angle between the two phenyl rings can rotate. MD simulations can explore the potential energy surface to identify low-energy, stable conformations in different environments (e.g., in solution or in a binding site). nih.gov

Binding Stability: After docking a ligand into a protein, an MD simulation is often run to assess the stability of the predicted binding pose. Researchers monitor parameters like the Root Mean Square Deviation (RMSD) of the ligand to see if it remains stably bound in the active site over the simulation time (typically nanoseconds).

Interaction Dynamics: MD allows for the analysis of the persistence of specific interactions, such as hydrogen bonds, over time. It can reveal whether a key hydrogen bond observed in docking is stable or transient. Studies on related benzamide derivatives have used MD to confirm the stability of the ligand-protein complex and the crucial interactions predicted by docking. researchgate.net

These simulations provide a more realistic and detailed picture of the molecular recognition process, complementing the findings from docking studies.

In Silico Prediction of Molecular Interactions and Binding Affinities

The overarching goal of in silico methods like docking and MD simulations is to predict the nature of molecular interactions and the strength of the binding affinity between a ligand and its target. scispace.com For this compound, these predictions are crucial for hypothesizing its mechanism of action and prioritizing it for biological screening.

Binding affinity is often predicted computationally using scoring functions in docking software (e.g., AutoDock Vina) or more rigorous methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) calculations performed on trajectories from MD simulations. These methods estimate the free energy of binding (ΔG), where a more negative value indicates stronger affinity. mdpi.com

The prediction of specific molecular interactions is equally important. In silico analyses for related N-phenylbenzamide structures have identified key interaction patterns:

The amide linker is a critical interaction hub, often forming two or more hydrogen bonds that anchor the molecule in the active site. nih.govresearchgate.net

The substituted phenyl rings are crucial for establishing selectivity and additional binding strength through hydrophobic or specific polar interactions. For example, bis(2-aminoimidazoline) N-phenylbenzamide derivatives are known to bind to the minor groove of AT-rich DNA, a process heavily influenced by the shape and electronic properties of the entire molecule. acs.orgnih.gov

By combining information from various computational approaches, a comprehensive profile of the potential interactions and binding affinity of this compound can be constructed, effectively guiding its experimental investigation.

In Vitro Biological Activity and Mechanistic Investigations of 4 Amino 2 Chloro N Phenylbenzamide and Its Analogues

Antimicrobial Activity Screening and Mechanistic Basis (In Vitro)

The antimicrobial potential of N-phenylbenzamide derivatives has been a subject of scientific inquiry, with studies investigating their efficacy against various microbial pathogens. The core structure, characterized by two phenyl rings linked by an amide bond, allows for diverse substitutions that can modulate its biological activity.

Antibacterial Research

While direct studies on the antibacterial properties of 4-amino-2-chloro-N-phenylbenzamide are not extensively documented, research on related N-phenylbenzamide and salicylanilide (B1680751) (2-hydroxy-N-phenylbenzamide) compounds provides valuable insights.

A range of N-phenylbenzamide derivatives have been synthesized and shown to possess antibacterial activity. For instance, certain benzamide (B126) compounds have demonstrated activity against both Gram-positive and Gram-negative bacteria. nanobioletters.commdpi.com One study highlighted a compound, 4-hydroxy-N-phenylbenzamide (a structural analogue), which exhibited significant activity against Bacillus subtilis and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values of 6.25 µg/mL and 3.12 µg/mL, respectively. mdpi.com

Furthermore, studies on salicylanilide derivatives, which share the N-phenylbenzamide core, have indicated that these compounds can exert bactericidal effects against challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The mechanism of action for some salicylanilides is thought to involve the inhibition of bacterial two-component regulatory systems. nih.gov For example, 4-chloro-N-{(2S)-1-[(3,4-dichlorophenyl)amino]-3-methyl-1-oxobutan-2-yl}-2-hydroxybenzamide has been investigated for its bactericidal kinetics against MRSA strains. nih.gov

The following table summarizes the antibacterial activity of selected N-phenylbenzamide analogues.

| Compound | Bacterium | Activity Metric | Value |

| 4-hydroxy-N-phenylbenzamide | Bacillus subtilis | MIC | 6.25 µg/mL |

| 4-hydroxy-N-phenylbenzamide | Escherichia coli | MIC | 3.12 µg/mL |

| N-(4-bromophenyl)-4-hydroxybenzamide | Escherichia coli | MIC | 3.12 µg/mL |

| N-(4-bromophenyl)-4-hydroxybenzamide | Bacillus subtilis | MIC | 6.25 µg/mL |

| 4-Phenyl-1-(2-phenyl-allyl)pyridinium bromide | Staphylococcus aureus | MIC | ≤20 µg/ml |

Antifungal Research

The N-phenylbenzamide scaffold has also been explored for its antifungal potential. mdpi.com A structurally related compound, 2-chloro-N-phenylacetamide, has demonstrated notable in vitro antifungal activity against fluconazole-resistant strains of Candida albicans and Candida parapsilosis. scielo.br This compound exhibited Minimum Inhibitory Concentration (MIC) values ranging from 128 to 256 µg/mL and a Minimum Fungicidal Concentration (MFC) between 512 and 1,024 µg/mL. scielo.br Mechanistic studies suggested that its antifungal action is not mediated by binding to ergosterol (B1671047) in the fungal cell membrane or by damaging the cell wall. scielo.br However, an antagonistic effect was observed when this compound was combined with amphotericin B and fluconazole. scielo.br

Another study on a series of N-phenylbenzamides reported their ability to inhibit the growth of Candida albicans. mdpi.com In silico docking studies suggested that these compounds might act by inhibiting the aspartic proteinases of Candida albicans, which are crucial virulence factors. mdpi.com

The antifungal activity of a selected analogue is presented in the table below.

| Compound | Fungal Strain | Activity Metric | Value |

| 2-chloro-N-phenylacetamide | Candida albicans | MIC | 128-256 µg/mL |

| 2-chloro-N-phenylacetamide | Candida parapsilosis | MIC | 128-256 µg/mL |

Data from a study on fluconazole-resistant strains. scielo.br

Antimycobacterial Research

Research into 2-amino-N-phenylbenzamides has indicated their potential as antimycobacterial agents. A study revealed that the introduction of a chloro substituent at the 5-position of the benzamide ring enhances antimycobacterial activity against both Mycobacterium tuberculosis and atypical mycobacterial strains. nih.gov The most active derivative identified in this study was 2-amino-5-chloro-N-(4-sec-butylphenyl)benzamide. nih.gov

In a separate investigation, a series of 5-chloro-N-phenylpyrazine-2-carboxamides, which are structurally distinct but share the chloro and N-phenyl motifs, demonstrated significant in vitro activity against M. tuberculosis H37Rv, with MIC values in the range of 1.56-6.25 µg/mL. nih.govresearchgate.net For instance, 5-Chloro-N-(5-chloro-2-hydroxyphenyl)pyrazine-2-carboxamide was found to inhibit all tested mycobacterial strains. nih.govresearchgate.net Another related class of compounds, N-alkyl nitrobenzamides, have also shown promising antitubercular activities, with some derivatives exhibiting MICs as low as 16 ng/mL. mdpi.com

The table below shows the antimycobacterial activity of selected analogues.

| Compound | Mycobacterial Strain | Activity Metric | Value |

| 2-amino-5-chloro-N-phenylbenzamide derivatives | Mycobacterium tuberculosis | - | Good activity |

| 5-Chloro-N-(5-chloro-2-hydroxyphenyl)pyrazine-2-carboxamide | M. tuberculosis H37Rv | MIC | 1.56 µg/mL |

| 4-(5-Chloropyrazine-2-carboxamido)-2-hydroxybenzoic acid | M. tuberculosis H37Rv | MIC | 3.13 µg/mL |

Data from studies on substituted benzamide and pyrazinamide (B1679903) analogues. nih.govnih.govresearchgate.net

Antiproliferative Activity Research in Cancer Cell Lines (In Vitro)

The antiproliferative properties of benzamide derivatives have been investigated in various cancer cell lines. A study on 2-amino-1,4-naphthoquinone-benzamide derivatives, which contain a benzamide moiety, demonstrated their cytotoxic effects. nih.gov These compounds were evaluated against breast cancer (MDA-MB-231), pancreatic cancer (SUIT-2), and colorectal adenocarcinoma (HT-29) cell lines, with some derivatives showing more potent activity than the standard drug cisplatin (B142131) against the MDA-MB-231 cell line. nih.gov

Research on 4-amino-thieno[2,3-d]pyrimidine derivatives has also provided insights into the anticancer potential of related heterocyclic systems. nih.gov These compounds have been studied for their ability to inhibit kinases like B-Raf, which are crucial for cell growth and survival. nih.gov

The table below summarizes the antiproliferative activity of selected 2-amino-1,4-naphthoquinone-benzamide derivatives.

| Compound | Cancer Cell Line | Activity Metric | Value (µM) |

| 2-amino-1,4-naphthoquinone-benzamide derivative 5a | MDA-MB-231 | IC50 | 12.3 |

| 2-amino-1,4-naphthoquinone-benzamide derivative 5b | MDA-MB-231 | IC50 | 10.5 |

| 2-amino-1,4-naphthoquinone-benzamide derivative 5c | MDA-MB-231 | IC50 | 9.8 |

| 2-amino-1,4-naphthoquinone-benzamide derivative 5d | MDA-MB-231 | IC50 | 11.2 |

Data from a study on 2-amino-1,4-naphthoquinone-benzamide derivatives. nih.gov

Antiprotozoal and Antiparasitic Activity Investigations (In Vitro)

Analogues of 4-amino-N-phenylbenzamide have demonstrated significant in vitro activity against a variety of protozoan parasites. A study focusing on N-substituted N-phenylbenzamide bisguanidines, derived from 4-amino-N-(4-aminophenyl)benzamide, revealed potent activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum. nih.gov The N-alkyl analogues, in particular, showed submicromolar and low nanomolar IC50 values against P. falciparum and T. brucei, respectively. nih.gov For example, 4-(2-ethylguanidino)-N-(4-(2-ethylguanidino)phenyl)benzamide dihydrochloride (B599025) and 4-(2-isopropylguanidino)-N-(4-(2-isopropylguanidino)phenyl)benzamide dihydrochloride were identified as promising leads. nih.gov The mechanism of action for these compounds is believed to involve binding to the minor groove of AT-rich DNA. nih.gov

In other research, 4-aminopiperidine (B84694) derivatives were screened against several protozoan parasites, with many showing selective activity against T. b. rhodesiense and P. falciparum. nih.gov Additionally, some 2-amino-4-phenyloxazole derivatives have been evaluated for their in vitro antiprotozoal activity against Giardia lamblia and Trichomonas vaginalis. researchgate.net

The table below presents the in vitro antiprotozoal activity of selected N-phenylbenzamide analogues.

| Compound | Protozoan Parasite | Activity Metric | Value (µM) |

| 4-(2-ethylguanidino)-N-(4-(2-ethylguanidino)phenyl)benzamide | T. b. rhodesiense (STIB900) | IC50 | 0.002 |

| 4-(2-isopropylguanidino)-N-(4-(2-isopropylguanidino)phenyl)benzamide | T. b. rhodesiense (STIB900) | IC50 | 0.003 |

| 4-(2-ethylguanidino)-N-(4-(2-ethylguanidino)phenyl)benzamide | P. falciparum (NF54) | IC50 | 0.29 |

| 4-(2-isopropylguanidino)-N-(4-(2-isopropylguanidino)phenyl)benzamide | P. falciparum (NF54) | IC50 | 0.35 |

Data from a study on N-substituted N-phenylbenzamide bisguanidines. nih.gov

Enzyme Inhibition and Receptor Binding Studies (In Vitro)

The N-phenylbenzamide scaffold has been identified as a promising framework for the development of enzyme inhibitors. Research has shown that derivatives of 4-amino-N-phenylbenzamide can act as inhibitors of glyoxalase-I (Glo-I), an enzyme that is overexpressed in many cancer types. researchgate.net The presence of a chlorine atom at the para position of the benzene (B151609) ring has been suggested to enhance the inhibitory activity against Glo-I. researchgate.net

In the realm of antiviral research, certain N-phenylbenzamide derivatives have been investigated as capsid binders for viruses like Coxsackie virus A9. nih.gov These compounds are thought to fit into the hydrophobic pocket of the viral capsid, thereby preventing uncoating of the virus. nih.gov

Furthermore, studies on 4-methylbenzamide (B193301) derivatives containing substituted purines have demonstrated their potential as protein kinase inhibitors, targeting enzymes such as PDGFRα and PDGFRβ. nih.gov

The table below highlights the enzyme inhibitory activity of a selected benzamide analogue.

| Compound | Enzyme | Activity Metric | Value (µM) |

| (E)-8-hydroxy-5-((4-(N-(thiazol-2-yl)sulfamoyl)phenyl)diazenyl)quinoline-2-carboxylic acid | Glyoxalase-I (Glo-I) | IC50 | 0.44 |

Data from a study on Glyoxalase-I inhibitors. researchgate.net

Phospholipase A2 Inhibition Studies

Investigations into the direct inhibitory effects of this compound on phospholipase A2 (PLA2) enzymes are not extensively detailed in the current body of scientific literature. However, studies on structurally related compounds suggest that the broader chemical class of benzamides and carboxamides can interact with this enzyme family. For instance, a series of carboxamides incorporating a sulfonamide functionality demonstrated varied in vitro inhibition of PLA2 activity, with potencies ranging from 4.8% to 66.4% relative to the control researchgate.net.

Further research on 3-(4-alkylbenzoyl)acrylic acids (ABAAs), which share a benzoyl core, identified them as in vitro inhibitors of PLA2 sourced from snake venom and porcine pancreas. nih.gov The inhibitory strength of these compounds was found to be dependent on the length of the alkyl residue, achieving IC50 values between 10⁻⁷ and 10⁻⁴ mol/L. nih.gov The most potent derivatives in this class were those with 4-(n)-hexadecyl and octadecyl substitutions. nih.gov Kinetic studies pointed towards a time-dependent, irreversible inhibition mechanism. nih.gov While these findings pertain to analogues, they indicate that molecules with a benzamide-like framework have the potential to inhibit PLA2, a key enzyme in inflammatory pathways. researchgate.net

Protease Inhibition Studies

The N-phenylbenzamide scaffold has been successfully utilized in the design of protease inhibitors. A notable study identified a series of nonpeptide, benzamide-containing molecules as inhibitors of the human rhinovirus (HRV) 3C protease, which is a cysteine protease. nih.gov Structure-based design led to the development of these inhibitors, with certain α,β-unsaturated cinnamate (B1238496) ester derivatives showing irreversible inhibition of the 3C protease and antiviral activity, with one compound recording an EC50 value of 0.60 µM in an HRV-infected cell line. nih.gov

Furthermore, research into ciprofloxacin-based acetanilides, which feature the N-phenylamide linkage central to the specified compound, has shown activity against serine proteases. nih.gov In this study, derivatives containing a chloro substituent on the anilide ring demonstrated inhibitory effects. nih.gov Specifically, while a derivative with a chloro group at the ortho position of the anilide ring was the least active, compounds with chloro groups at other positions exhibited more significant inhibition. nih.gov For example, derivatives with chloro groups at the 4- and 3,4-positions of the anilide ring displayed 70% and 41% inhibition, respectively, at the 96-minute time point. nih.gov These studies confirm that the benzamide and N-phenylamide structures can serve as effective cores for targeting both cysteine and serine proteases. nih.govnih.gov

Kinase Inhibition (e.g., Aurora Kinase) Investigations

Analogues of this compound have emerged as significant inhibitors of protein kinases, particularly Aurora kinases, which are crucial regulators of mitosis and are often targeted in cancer therapy. nih.gov Research has identified 4-substituted amino-N-phenylbenzamides as dual inhibitors of both mutant epidermal growth factor receptor (mEGFR) and Aurora kinases (AURK). nih.gov The kinase inhibitory profile of these compounds was found to be highly dependent on the substitution pattern, with the most potent dual inhibitors displaying nanomolar inhibition of mEGFR and AURK. nih.gov

Another class of analogues, N-benzylbenzamides, has been discovered to function as allosteric inhibitors of Aurora kinase A. ku.edu These compounds bind to an allosteric pocket within the kinase domain, disrupting the interaction between Aurora-A and its activator TPX2. ku.edu This allosteric mechanism suppresses both the catalytic and non-catalytic functions of the kinase. ku.edu The inhibitory activity of a lead compound from this series, designated 6h, was comparable to other known allosteric inhibitors, demonstrating the potential of this chemical scaffold in developing novel anticancer agents. ku.edu

| Compound Class | Target Kinase | Inhibition Type | Reported Potency (IC50) | Reference |

|---|---|---|---|---|

| 4-Amino-N-phenylbenzamides | mEGFR / AURK | Dual Inhibitor | Nanomolar to low micromolar range | nih.gov |

| N-benzylbenzamide (Compound 6h) | Aurora Kinase A | Allosteric Inhibitor | 6.50 µM | ku.edu |

DNA Binding and Intercalation Studies (e.g., kDNA)

N-phenylbenzamide derivatives have been extensively investigated as DNA binding agents, with a particular focus on the kinetoplast DNA (kDNA) of trypanosomatid parasites. acs.org These parasites, responsible for diseases like African trypanosomiasis, possess a unique mitochondrial DNA structure rich in adenine-thymine (A-T) base pairs, making it a viable drug target. acs.org

Studies have revealed two primary mechanisms of interaction for these compounds. One series of analogues, bis(2-aminoimidazolines), binds strongly and selectively to the minor groove of A-T rich DNA. acs.org This interaction is believed to displace essential proteins from their kDNA binding sites, leading to DNA disruption and parasite death. acs.org In contrast, another series of analogues, bis(2-aminobenzimidazoles), was found to bind to DNA through intercalation in addition to groove binding. acs.org The antiprotozoal screening of these compounds has demonstrated their efficacy, with bisarylimidamide analogues showing submicromolar inhibition of T. brucei, T. cruzi, and L. donovani. acs.org

| Compound Series | Target Organism | Reported Activity (EC50) | Mechanism | Reference |

|---|---|---|---|---|

| Bis(2-aminoimidazolines) | Trypanosoma brucei | Micromolar range | AT-rich DNA minor groove binding | acs.org |

| Bis(2-aminobenzimidazoles) | Trypanosoma brucei | Micromolar range | Intercalation and groove binding | acs.org |

| Bisarylimidamides | T. brucei, T. cruzi, L. donovani | Submicromolar range | DNA binding | acs.org |

Investigations into Other Specific Biological Pathway Modulations (In Vitro)

Beyond direct enzyme inhibition and DNA binding, N-phenylbenzamide analogues have been shown to modulate other critical cellular pathways in vitro.

Histone Deacetylase (HDAC) Inhibition: A significant finding is the potent inhibition of histone deacetylases by benzamide derivatives. By introducing a nitrogen mustard group to the structure of the established inhibitor CI994, researchers developed the molecule N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA). nih.gov In vitro enzymatic assays revealed that this compound is a selective inhibitor of class I HDACs. nih.gov Further investigation showed that NA induces G2/M phase arrest and apoptosis in cancer cell lines, contributing to its antitumor effects. nih.gov

| Compound | Target | Reported Potency (IC50) | Reference |

|---|---|---|---|

| N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA) | HDAC1 | 95.2 nM | nih.gov |

| HDAC2 | 260.7 nM | nih.gov | |

| HDAC3 | 255.7 nM | nih.gov |

Mitochondrial Permeability Transition Pore (PTP) Inhibition: A high-throughput screening identified N-phenylbenzamides as inhibitors of the mitochondrial permeability transition pore (PTP), a channel whose persistent opening can lead to mitochondrial dysfunction and cell death. nih.gov Structure-activity relationship studies led to the identification of potent analogues, with compound 4, 3-(benzyloxy)-5-chloro-N-(4-(piperidin-1-ylmethyl)phenyl)benzamide, showing an EC50 of 280 nM in a mitochondrial swelling assay. nih.gov This compound was found to protect against both calcium- and oxidative stress-induced pore opening, highlighting a distinct mechanism of action that does not involve Cyclophilin D (CyPD), a common target for PTP inhibitors. nih.gov

Structure Activity Relationship Sar Studies of 4 Amino 2 Chloro N Phenylbenzamide and Its Analogues

Impact of Substituent Effects on Biological Activity Profiles

The biological activity of 4-amino-2-chloro-N-phenylbenzamide analogues is highly sensitive to the nature and position of substituents on both the benzamide (B126) and the N-phenyl rings. Research has demonstrated that modifications can drastically alter potency and selectivity.

For instance, in the development of histone deacetylase (HDAC) inhibitors, the 4-amino group on the benzamide ring is a crucial component. Analogues derived from a similar scaffold, N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide, have shown class I HDAC selectivity. nih.gov Further modification by introducing a fluorine atom to the N-phenyl ring, resulting in N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide, significantly enhanced potency against HDAC3. nih.gov This highlights the positive impact of an electron-withdrawing group at the para-position of the N-phenyl ring in this specific context.

In other contexts, such as the development of monoamine oxidase-B (MAO-B) inhibitors, the position of the halogen on the benzamide ring is critical. A series of halo-substituted N-(2-aminoethyl)benzamide analogues were synthesized and evaluated, revealing that the relative potencies could be rationalized by steric and hydrophobic effects. nih.gov While not a direct analogue, this study underscores the principle that the placement of the chloro group in this compound is not arbitrary and likely plays a key role in defining its biological profile.

Studies on related benzamides as TYK2 inhibitors have also shown the profound impact of chloro-substituents. The optimization of a 4-aminopyridine (B3432731) benzamide scaffold led to the discovery that a 2,6-dichloro-4-cyanophenyl modification improved both potency and selectivity. nih.gov This suggests that multiple chloro-substituents can be beneficial, potentially by occupying specific hydrophobic pockets in the target's binding site.

The following table summarizes the observed impact of various substitutions on the biological activity of related benzamide scaffolds.

| Scaffold/Analogue | Substituent Modification | Observed Impact on Biological Activity |

| N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide | Addition of 4-fluoro to N-phenyl ring | Enhanced potency and selectivity for HDAC3. nih.gov |

| N-(2-aminoethyl)benzamide | Halo-substitutions | Potency as MAO-B inhibitors influenced by steric and hydrophobic effects. nih.gov |

| 4-aminopyridine benzamide | 2,6-dichloro-4-cyanophenyl modification | Improved TYK2 potency and selectivity. nih.gov |

Conformational Analysis and its Influence on Molecular Recognition

The three-dimensional shape, or conformation, of this compound is a critical determinant of its ability to be recognized by and bind to a biological target. The N-phenylbenzamide core itself is a fascinating subject of conformational study. Research indicates that while the conformation of the N-phenylbenzamide group tends to be generally constant, it can be influenced by crystal packing forces. figshare.com

The molecule's conformation is largely defined by the dihedral angle between the two aromatic rings. In the related compound 4-chloro-N-phenylbenzamide, this angle was determined to be 59.6 (1)°. researchgate.net This twisted conformation prevents the molecule from being planar, which has significant implications for how it fits into a binding pocket. The molecule's resistance to adopting certain conformations required for strong intermolecular hydrogen bonding suggests that weaker forces, such as C–H···π and π···π interactions, play a crucial role in its molecular interactions. figshare.com

The ability of a molecule to adopt a specific conformation is essential for molecular recognition. For example, in studies of polymeric gels, a distinct differentiation in binding to cyclodextrins was observed between para- and meta-substituted phenyl moieties, underscoring the importance of substituent position on recognition events. nih.gov Similarly, the activity of certain peptide-based drugs is highly dependent on their conformational flexibility and their ability to adopt extended or folded shapes. The introduction of N-methyl groups, for instance, can alter the preferred conformation and significantly impact biological activity by affecting membrane transport. mdpi.com

Role of Specific Functional Groups in Mediating Interactions

Each functional group within this compound plays a specific role in mediating interactions with biological targets.

The Amide Linkage (-CONH-) : This central group is a key structural feature. The N-H group can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) is a hydrogen bond acceptor. These interactions are fundamental to the binding of many benzamide-containing drugs to their protein targets. The N-phenylbenzamide group is capable of forming intermolecular N–H···O hydrogen bonds, which are critical for creating organized structures, such as chains in a crystal lattice. figshare.comresearchgate.net

The 4-Amino Group (-NH₂) : The amino group is a strong hydrogen bond donor and can also be protonated at physiological pH, allowing it to form ionic interactions (salt bridges) with acidic residues like aspartate or glutamate (B1630785) in a protein's active site. In the context of aminoquinolines, a related class of compounds, a basic amino group is considered essential for antiplasmodial activity. nih.gov Its presence on the benzamide ring of this compound likely serves as a primary anchor point within a binding site.

The 2-Chloro Group (-Cl) : The chloro substituent has a dual role. Its electron-withdrawing nature can influence the acidity of the amide N-H and the basicity of the 4-amino group, thereby modulating the strength of their interactions. Secondly, being a lipophilic group, it can engage in van der Waals or hydrophobic interactions, often fitting into specific hydrophobic pockets within a receptor. The presence of a 7-chloro group in 4-aminoquinolines, for example, is a strict requirement for their mechanism of action, which involves inhibiting β-hematin formation. nih.gov This demonstrates that a strategically placed chlorine atom can be indispensable for biological activity.

The N-Phenyl Ring : This aromatic ring can participate in various non-covalent interactions, including π-π stacking with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) and hydrophobic interactions. The electrostatic potential across the N-phenylbenzamide group can vary, creating regions that are favorable for different types of π-interactions. figshare.com

Comparative Analysis with Known Pharmacophores and Scaffolds

The this compound structure can be compared to several known pharmacophores and scaffolds, which helps in postulating its potential biological targets and mechanism of action.

Benzamide Scaffold : The benzamide moiety is a privileged scaffold found in a wide array of approved drugs and clinical candidates. It is a key component of drugs targeting dopamine (B1211576) receptors, histone deacetylases (HDACs), and poly (ADP-ribose) polymerase (PARP). The ability of the benzamide group to establish key hydrogen bonds is a common feature across these different drug classes. For instance, the lead optimization of a 4-aminopyridine benzamide scaffold led to potent and selective TYK2 inhibitors for autoimmune diseases. nih.gov

Aminopyridine/Aminoquinoline Pharmacophore : The 4-amino group on an aromatic ring is a feature shared with 4-aminoquinolines, the core of antimalarial drugs like chloroquine. nih.gov In these molecules, the amino group is vital for activity. While the core ring system is different, the shared feature of a 4-amino group attached to a chloro-substituted aromatic system suggests potential overlaps in binding motifs or mechanisms, such as interacting with metal ions or targeting nucleic acids.

DNA Minor Groove Binders : N-phenylbenzamide derivatives have been investigated as DNA minor groove binders. acs.org Compounds with this scaffold, particularly when bearing cationic groups, have shown a preference for AT-rich DNA sequences. These compounds can displace proteins that naturally bind to DNA, leading to biological effects like the disruption of kinetoplast DNA in parasites. acs.org The planar, elongated shape of such molecules allows them to fit snugly within the minor groove of the DNA double helix.

The following table provides a comparative analysis of the this compound scaffold with established pharmacophores.

| Pharmacophore/Scaffold | Key Common Structural Features | Associated Biological Targets/Activities | Potential Relevance |

| Benzamide-based HDAC Inhibitors | Benzamide group, often with an amino group on an adjacent ring. | Histone Deacetylases (HDACs). nih.gov | The 4-amino and benzamide groups suggest potential for HDAC inhibition. |

| 4-Aminoquinolines | 4-amino group on a chloro-substituted aromatic ring. | Hematin polymerization (in malaria parasites). nih.gov | Potential for antiprotozoal activity through similar mechanisms. |

| DNA Minor Groove Binders | Elongated, often planar aromatic systems like N-phenylbenzamide. | AT-rich DNA sequences. acs.org | The scaffold has the potential to interact with DNA, suggesting possible anticancer or antimicrobial applications. |

Advanced Research Applications and Future Directions for 4 Amino 2 Chloro N Phenylbenzamide

Development as Molecular Probes in Chemical Biology

The architecture of 4-amino-2-chloro-N-phenylbenzamide makes it a compelling candidate for the development of molecular probes. The primary amino group offers a convenient handle for conjugation to fluorophores, biotin, or other reporter molecules. This functionalization is key to creating probes that can visualize, detect, and track biological processes in real time.

Substituted benzamides, in a broader context, have been investigated for their interaction with biological targets. For instance, derivatives of N-phenylbenzamide have been explored for their ability to bind to the minor groove of DNA, a characteristic that could be harnessed for developing probes for specific DNA sequences or structures. The specific substitution pattern of this compound could modulate this binding affinity and specificity. The electronic properties conferred by the amino and chloro substituents can be fine-tuned to optimize interactions with biological macromolecules, potentially leading to the development of highly selective probes for enzymes or receptors. While direct studies on this compound as a molecular probe are not yet prevalent, the foundational chemistry suggests a promising avenue for research in creating new tools for chemical biology.

Applications in Materials Science (e.g., Molecular Electronics, Rectification)

The field of materials science, particularly molecular electronics, is constantly in search of novel organic molecules with specific electronic properties. The N-phenylbenzamide core, with its conjugated system of aromatic rings, provides a fundamental framework for charge transport. The amino and chloro substituents on this backbone play a crucial role in modifying the electronic landscape of the molecule.

The electron-donating nature of the amino group and the electron-withdrawing and steric effects of the chloro group can create a significant dipole moment within the molecule. This intrinsic asymmetry is a critical feature for molecular rectification, where a molecule allows electrical current to flow preferentially in one direction. Theoretical and experimental studies on other polarized organic molecules have demonstrated that such push-pull electronic structures are essential for creating molecular diodes.

While specific research on the rectification properties of this compound is still emerging, the structural motifs present in the molecule are highly suggestive of its potential in this area. Future research could involve fabricating self-assembled monolayers (SAMs) of this compound on conductive surfaces to measure its current-voltage characteristics and explore its viability as a component in molecular-scale electronic circuits.

Exploration as Precursors for Complex Molecular Architectures

The reactivity of the functional groups in this compound makes it a valuable precursor for the synthesis of more complex and larger molecular structures. The primary amino group is a versatile nucleophile that can readily participate in a wide array of chemical reactions, including amide bond formation, diazotization followed by substitution, and the formation of Schiff bases.

This reactivity opens the door to the construction of dendrimers, macrocycles, and polymers with tailored properties. For example, the amino group could be used as a branching point for the synthesis of dendritic structures with a this compound core. Such dendrimers could find applications in drug delivery, catalysis, or as light-harvesting systems.

Furthermore, the presence of the chlorine atom provides an additional site for modification through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. This allows for the extension of the conjugated system or the introduction of other functional moieties, leading to the creation of elaborate, three-dimensional molecular architectures with predefined shapes and functionalities.

Integration into Multi-Component Systems for Enhanced Research Functionality

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry that allow for the rapid assembly of complex molecules from three or more starting materials in a single step. The functional groups present in this compound make it an ideal candidate for inclusion in such reactions.

For instance, the amino group can react with a carbonyl compound and an isocyanide in a Ugi four-component reaction to generate diverse libraries of α-acylamino amides. beilstein-journals.org These products can then be screened for a wide range of biological activities or materials science applications. The ability to systematically vary the other components in the MCR provides a straightforward path to fine-tuning the properties of the final products.

The integration of this compound into such multi-component systems can lead to the discovery of novel compounds with enhanced research functionality. This approach accelerates the discovery process and allows for the exploration of a vast chemical space around the core benzamide (B126) scaffold.

Emerging Research Frontiers and Unexplored Potential

The full potential of this compound is far from being fully realized, and several emerging research frontiers are poised to benefit from its unique properties.

One area of significant promise is in the development of "smart" materials. The responsiveness of the amino group to pH changes could be exploited to create materials that alter their optical or electronic properties in response to environmental stimuli. This could lead to the development of novel sensors or stimuli-responsive polymers.

Another unexplored avenue is its potential in medicinal chemistry. While this article has focused on non-therapeutic applications, the N-phenylbenzamide scaffold is present in a number of biologically active compounds. The specific substitution pattern of this compound may confer unique pharmacological properties that have yet to be investigated. For example, substituted benzamides have been studied for their potential as antipsychotic and antidepressant agents due to their interaction with dopamine (B1211576) receptors. nih.govnih.gov

Q & A

Basic: What are the standard synthetic routes for 4-amino-2-chloro-N-phenylbenzamide, and how are reaction conditions optimized?

Methodological Answer:

The synthesis typically involves coupling 2-chloro-4-aminobenzoic acid derivatives with aniline via amidation. For example:

- Step 1: React 2-chloro-4-nitrobenzoyl chloride with aniline in toluene under reflux (1–2 hours) to form the nitro intermediate .

- Step 2: Reduce the nitro group to an amine using catalytic hydrogenation (H₂/Pd-C) or SnCl₂/HCl .

- Key Optimization Parameters:

Basic: What spectroscopic and crystallographic techniques are used to characterize this compound?

Methodological Answer:

- 1H/13C NMR: Assign peaks based on substituent effects. The amide proton (N–H) appears at ~10 ppm, while aromatic protons split into distinct multiplets due to chlorine and amino groups .

- X-ray Crystallography: Resolves bond lengths (e.g., C=O at 1.224 Å) and intermolecular interactions (N–H⋯O hydrogen bonds forming chains) .

- Elemental Analysis: Validate purity (>95%) by matching calculated vs. experimental C/H/N percentages .

Advanced: How do density functional theory (DFT) studies explain the electronic properties of this compound?

Methodological Answer:

DFT frameworks (e.g., B3LYP hybrid functional) calculate:

- Electron Density Maps: Reveal charge distribution, highlighting electrophilic Cl and nucleophilic NH₂ sites .

- Frontier Molecular Orbitals (HOMO/LUMO): Predict reactivity (e.g., HOMO localized on the amino group, LUMO on the benzamide ring) .

- Thermochemical Accuracy: Compare computed vs. experimental atomization energies (average deviation <2.4 kcal/mol) to validate functional choice .

Advanced: How do steric and electronic factors influence regioselectivity in substitution reactions at the chloro position?

Methodological Answer:

- Electronic Effects: The chloro group is meta-directing, but the adjacent amino group activates the ortho position via resonance. Computational Mulliken charges identify the most electron-deficient site for nucleophilic substitution .

- Steric Effects: Bulky substituents on the phenyl ring (e.g., trifluoromethyl) hinder substitution at the ortho position, favoring para products .

- Experimental Validation: Compare HPLC retention times and MS fragmentation patterns of reaction products .

Basic: What purification methods are effective for isolating this compound?

Methodological Answer:

- Recrystallization: Use methanol/water mixtures (slow evaporation) to obtain high-purity crystals .

- Column Chromatography: Employ silica gel with ethyl acetate/hexane gradients (3:7 ratio) to separate unreacted aniline or nitro intermediates .

- Yield Optimization: Monitor TLC to minimize over-purification losses.

Advanced: How can structure-activity relationship (SAR) studies guide modifications for enhanced bioactivity?

Methodological Answer:

- Functional Group Replacement: Substitute the chloro group with trifluoromethyl to increase lipophilicity and metabolic stability (logP increases by ~0.5 units) .

- Amide Linker Modifications: Replace benzamide with pyrimidine rings to enhance binding affinity (e.g., IC50 improvements in enzyme assays) .

- Data-Driven SAR: Use QSAR models to correlate substituent electronegativity (via Hammett constants) with observed activity .

Advanced: How should researchers resolve contradictions between computational predictions and experimental data (e.g., spectral vs. DFT results)?

Methodological Answer:

- Error Source Analysis: Check for solvent effects in DFT (implicit vs. explicit models) or crystal packing forces in XRD .

- Spectral Reinterpretation: Reassign NMR peaks using 2D COSY/HSQC to correct initial assumptions about coupling patterns .

- Statistical Validation: Apply Bland-Altman plots to quantify systematic deviations between theoretical and experimental bond lengths .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- Waste Disposal: Segregate halogenated organic waste and use licensed treatment facilities to prevent environmental release .

- Personal Protective Equipment (PPE): Wear nitrile gloves, goggles, and lab coats to avoid dermal/ocular exposure .

- Ventilation: Perform reactions in fume hoods to mitigate inhalation risks from volatile intermediates (e.g., benzoyl chloride) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.